An In-depth Technical Guide to (Z)-5-Decenyl Acetate: Chemical Properties, Structure, and Biological Interactions
An In-depth Technical Guide to (Z)-5-Decenyl Acetate: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-5-Decenyl acetate is a monounsaturated long-chain fatty acid ester that plays a significant role in the chemical communication of various insect species, primarily within the order Lepidoptera. It functions as a sex pheromone, a crucial semiochemical for mate location and reproductive isolation. A thorough understanding of its chemical properties, structure, and the biological pathways it activates is essential for research in chemical ecology, pest management, and the development of novel, targeted agricultural solutions. This guide provides a comprehensive overview of (Z)-5-decenyl acetate, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in insect olfactory signaling.
Chemical Properties and Structure
(Z)-5-Decenyl acetate is a colorless to pale yellow liquid with a characteristic odor. Its chemical identity is defined by a twelve-carbon chain containing a cis-configured double bond between the fifth and sixth carbon atoms, and an acetate functional group at one terminus.
Table 1: Physicochemical Properties of (Z)-5-Decenyl Acetate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| IUPAC Name | (Z)-dec-5-en-1-yl acetate | [1] |
| CAS Number | 67446-07-5 | [1] |
| Boiling Point | 210.5 °C at 760 mmHg | [2][3] |
| Density | 0.886 g/cm³ | [2][3] |
| Flash Point | 62.2 °C | [2][3] |
| Refractive Index | 1.4425 at 20 °C | [2][3] |
| SMILES | CCCCC/C=C\CCCCOC(=O)C | [1] |
| InChIKey | VTUFOIHYMMMNOM-SREVYHEPSA-N | [1] |
Chemical Structure
The structure of (Z)-5-decenyl acetate is characterized by the presence of an acetate ester functional group and a Z-configured (cis) carbon-carbon double bond. This specific stereochemistry is crucial for its biological activity as a pheromone.
Caption: Chemical structure of (Z)-5-Decenyl acetate.
Experimental Protocols
Synthesis of (Z)-5-Decenyl Acetate via Wittig Reaction
A common and effective method for the stereoselective synthesis of Z-alkenes is the Wittig reaction.[4] This protocol outlines a general procedure.
Materials:
-
5-Bromopentan-1-ol
-
Triphenylphosphine
-
n-Butyllithium (n-BuLi) in hexane
-
Heptanal
-
Acetic anhydride
-
Pyridine
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromopentan-1-ol and a molar equivalent of triphenylphosphine in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate (the phosphonium salt) by filtration. Wash the salt with cold diethyl ether and dry under vacuum.
-
Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a molar equivalent of n-BuLi dropwise via the dropping funnel. The solution should turn a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 1 hour.
-
Wittig Reaction: Add a molar equivalent of heptanal, dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (Z)-5-decen-1-ol.
-
Acetylation: Dissolve the crude alcohol in pyridine and cool to 0 °C. Add an excess of acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (Z)-5-decenyl acetate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile compounds like pheromones.[2][5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Dilute the synthesized (Z)-5-decenyl acetate in a high-purity solvent such as hexane or dichloromethane to a concentration of approximately 10-100 ng/µL.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the synthesized product.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~5.4 (m, 2H, olefinic protons, -CH=CH-)
-
~4.1 (t, 2H, -CH₂-OAc)
-
~2.0 (s, 3H, -OAc)
-
~2.0-2.1 (m, 4H, allylic protons, -CH₂-CH=CH-CH₂-)
-
~1.3-1.4 (m, 6H, methylene protons, -(CH₂)₃-)
-
~0.9 (t, 3H, methyl protons, -CH₃)
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~171.1 (C=O, acetate)
-
~130.0, 129.5 (olefinic carbons, -CH=CH-)
-
~64.5 (-CH₂-OAc)
-
~32.2, 29.7, 29.1, 26.9, 22.3 (methylene carbons)
-
~21.0 (acetate methyl)
-
~14.0 (terminal methyl)
-
Biological Activity and Signaling Pathway
(Z)-5-Decenyl acetate is a key component of the sex pheromone blend of numerous moth species. Its biological activity is initiated upon detection by specialized olfactory sensory neurons (OSNs) located in the antennae of the insect.
Insect Olfactory Signaling Pathway
The detection of (Z)-5-decenyl acetate follows a well-characterized pathway in insects, leading to a behavioral response in the receiving individual.
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Workflow of Olfactory Signal Transduction:
-
Binding to Odorant Binding Protein (OBP): Molecules of (Z)-5-decenyl acetate enter the sensillar lymph through pores in the cuticle of the antenna. Here, they are bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of the Olfactory Sensory Neuron (OSN).[6][7][8]
-
Activation of the Olfactory Receptor (OR): The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) complex embedded in the OSN membrane. This complex is a heterodimer consisting of a highly specific odorant-binding subunit (ORx) and a conserved co-receptor (Orco).[9][10]
-
Ion Channel Opening and Depolarization: Binding of the pheromone to the OR complex induces a conformational change, leading to the opening of an associated ion channel. This allows for an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.
-
Action Potential Generation: The influx of positive ions causes a depolarization of the neuronal membrane. If this depolarization reaches a certain threshold, it triggers the generation of an action potential.
-
Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.
Conclusion
(Z)-5-Decenyl acetate is a molecule of significant interest in the fields of chemical ecology and agricultural science. Its well-defined chemical structure and properties, coupled with its potent biological activity as an insect sex pheromone, make it a valuable tool for studying insect behavior and for developing environmentally benign pest management strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this important semiochemical. Further research into the specific olfactory receptors and neural circuits involved in the detection of (Z)-5-decenyl acetate will continue to enhance our understanding of insect chemical communication.
References
- 1. (Z)-5-Decenyl acetate | C12H22O2 | CID 5363513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. proteopedia.org [proteopedia.org]
- 8. Molecular and Functional Characterization of Pheromone Binding Protein 2 from Cyrtotrachelus buqueti (Coleoptera: Curculionidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
